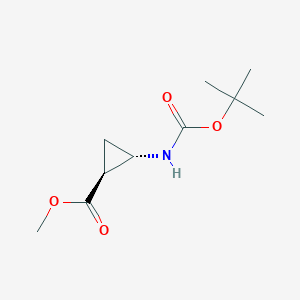
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
Descripción general
Descripción
Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate, also known as Methyl CBPC, is a synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC has been investigated for its potential use in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Studies have shown that methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC has anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC works by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins are involved in the inflammatory response, and their inhibition can lead to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC has been shown to reduce inflammation in various animal models of disease, including arthritis, colitis, and respiratory distress syndrome. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC has been shown to have antiviral properties against hepatitis B and C viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for researchers.
Direcciones Futuras
There are several potential future directions for research on methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC. These include further investigation of its anti-inflammatory and anti-tumor properties, as well as its potential use in the treatment of viral infections. Additionally, research could focus on developing new derivatives of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC with improved solubility and bioavailability.
Propiedades
IUPAC Name |
methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFYTQQOAHATE-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



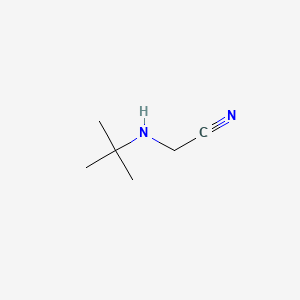

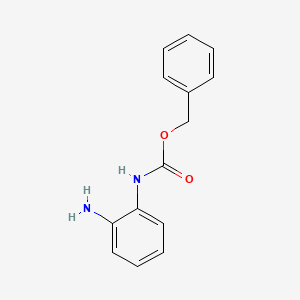
![N-[4-(2,5-dioxoimidazolidin-4-yl)phenyl]acetamide](/img/structure/B3253783.png)
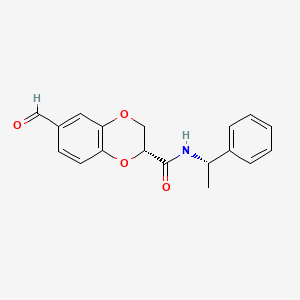
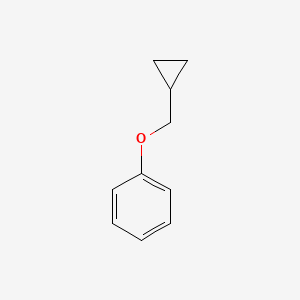
![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)
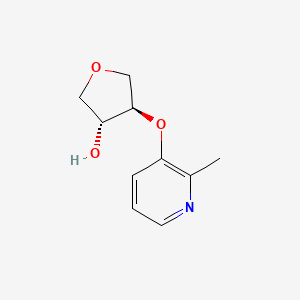
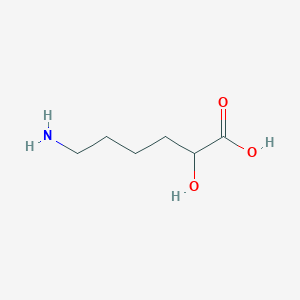
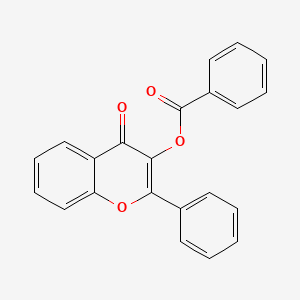
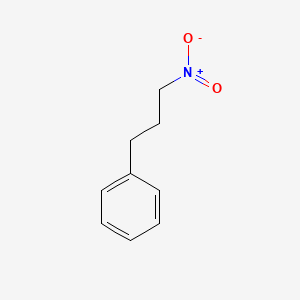
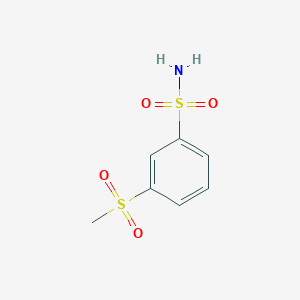
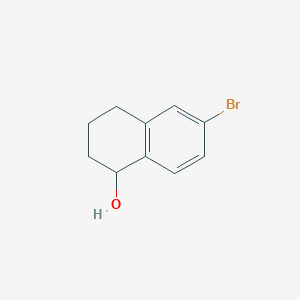
![6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine](/img/structure/B3253857.png)